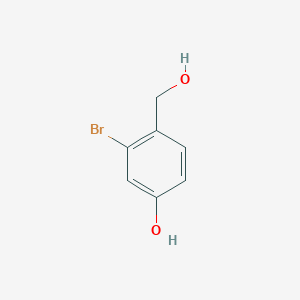

3-Bromo-4-(hydroxymethyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7BrO2 . It has a molecular weight of 203.04 . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of 3-Bromo-4-(hydroxymethyl)phenol has been reported in several studies. For instance, one study described the synthesis of a gold (III) complex in the presence of 4-bromo-2,6-bis(hydroxymethyl)phenol . Another study reported a chemoselective method for the direct bromination of (hydroxymethyl)phenols .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(hydroxymethyl)phenol consists of a benzene ring with a bromine atom and a hydroxymethyl group attached to it .Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-4-(hydroxymethyl)phenol are not extensively documented, bromophenols, in general, are known to participate in various chemical reactions .Physical And Chemical Properties Analysis

3-Bromo-4-(hydroxymethyl)phenol is a solid substance that is stored at room temperature in an inert atmosphere . It has a density of 1.7±0.1 g/cm³, a boiling point of 339.4±27.0 °C at 760 mmHg, and a flash point of 159.1±23.7 °C .科学的研究の応用

Synthesis of Heterocyclic Compounds

3-Bromo-4-(hydroxymethyl)phenol: is a valuable intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals and agrochemicals due to their complex and diverse structures that can interact with biological systems .

Creation of Calixarenes

This chemical is used in the creation of calixarenes, which are large, cyclic molecules. Calixarenes have a basket-like structure and are used for molecular recognition processes, which have implications in sensor design and separation techniques .

Development of Charge-Transfer Complexes

The brominated phenol derivative is instrumental in synthesizing stable metallaquinones. These charge-transfer complexes have potential applications in electronic devices due to their ability to facilitate the movement of charge .

Catalysis in Polymerization Reactions

3-Bromo-4-(hydroxymethyl)phenol: serves as a precursor for titanium trisphenol complexes. These complexes act as catalysts in ring-opening polymerization reactions, which are essential for producing polymers with specific properties .

Production of Pharmacologically Active Compounds

The compound is also used to prepare benzylaptamines, which exhibit significant anticancer and antimicrobial activities. This application is particularly important in the search for new treatments and drugs .

Synthesis of Indole Derivatives

Indole derivatives, which are prevalent in natural products and drugs, can be synthesized using 3-Bromo-4-(hydroxymethyl)phenol . These derivatives play a crucial role in treating various disorders, including cancer .

Chemotaxonomic Studies in Marine Algae

In marine biology, the distribution of bromophenols like 3-Bromo-4-(hydroxymethyl)phenol in marine algae is studied for chemotaxonomic purposes. This helps in species identification and in pinpointing species that may contain novel compounds .

Analytical Chemistry

Due to its unique properties, 3-Bromo-4-(hydroxymethyl)phenol is used in analytical chemistry for high-resolution mass spectrometric identification of compounds in complex mixtures .

Safety and Hazards

作用機序

Target of Action

Bromomethylphenols, the class of compounds to which it belongs, are known to be useful intermediates in the synthesis of various heterocyclic compounds, calixarenes, and stable metallaquinones . They are also used in the preparation of pharmacologically active compounds .

Mode of Action

For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it could influence pathways involving carbon–carbon bond formation .

Result of Action

As a bromomethylphenol, it is known to be a useful intermediate in the synthesis of various compounds, suggesting its action could result in the formation of these compounds .

Action Environment

The action of 3-Bromo-4-(hydroxymethyl)phenol can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction it participates in is known to be exceptionally mild and functional group tolerant .

特性

IUPAC Name |

3-bromo-4-(hydroxymethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRHRQCZRFLQMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2864346.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2864348.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2864353.png)

![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate](/img/structure/B2864358.png)

![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2864362.png)

![diethyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2864363.png)

![N'-(5-Chloro-2-methoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2864364.png)